rac-1-tert-butyl 3-methyl (3R,5R)-5-hydroxypiperidine-1,3-dicarboxylate

Chemoenzymatic Synthesis Protecting Group Strategy Kinetic Resolution

rac-1-tert-Butyl 3-methyl (3R,5R)-5-hydroxypiperidine-1,3-dicarboxylate (CAS 1095010-47-1, MW 259.30 g/mol, C₁₂H₂₁NO₅) is a racemic, cis-configured N-Boc-protected piperidine-5-hydroxy-3-carboxylic acid methyl ester. It serves predominantly as a protected intermediate in the synthesis of heterocyclylaminopyrazine-based CHK-1 (checkpoint kinase inhibitors for oncology research, notably described in Pfizer patent WO2010016005.

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
Cat. No. B13065744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-1-tert-butyl 3-methyl (3R,5R)-5-hydroxypiperidine-1,3-dicarboxylate
Molecular FormulaC12H21NO5
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC(C1)O)C(=O)OC
InChIInChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(10(15)17-4)5-9(14)7-13/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1
InChIKeyDFZMPKMSTNKZKL-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-1-tert-butyl 3-methyl (3R,5R)-5-hydroxypiperidine-1,3-dicarboxylate – Key Intermediate for CHK-1 Inhibitor Synthesis


rac-1-tert-Butyl 3-methyl (3R,5R)-5-hydroxypiperidine-1,3-dicarboxylate (CAS 1095010-47-1, MW 259.30 g/mol, C₁₂H₂₁NO₅) is a racemic, cis-configured N-Boc-protected piperidine-5-hydroxy-3-carboxylic acid methyl ester [1]. It serves predominantly as a protected intermediate in the synthesis of heterocyclylaminopyrazine-based CHK-1 (checkpoint kinase 1) inhibitors for oncology research, notably described in Pfizer patent WO2010016005 [2]. The compound features three orthogonal functional handles: an acid-labile N-Boc group, a methyl ester at C3, and a hydroxyl group at C5 with defined (3R,5R) relative stereochemistry, enabling selective sequential derivatization.

Why Generic Piperidine Intermediates Cannot Replace rac-(3R,5R)-Configured N-Boc-Hydroxy Ester in CHK-1 Inhibitor Synthesis


In the multi-step synthesis of chiral CHK-1 inhibitors, the combination of N-Boc protection and the (3R,5R)-5-hydroxy-3-methoxycarbonyl substitution pattern is not interchangeable with other piperidine intermediates. The N-Boc group provides orthogonal acid-labile protection that can be removed independently of the methyl ester, a feature not shared by Cbz or other carbamate-protected analogs which require different cleavage conditions and exhibit altered reactivity profiles in enzymatic resolutions [1]. The cis-(3R,5R) relative stereochemistry places the 5-hydroxyl and 3-carboxylate in the spatial orientation required for subsequent ring-forming and coupling steps in the patented CHK-1 inhibitor synthetic route; the (3S,5S) enantiomer, trans-diastereomers, or the 5-oxo analog would yield different products or require additional stereochemical correction steps, directly impacting overall synthetic efficiency and final API purity [2]. The racemic nature of this intermediate is intentionally specified—resolution to enantiopure forms occurs at a later step—making single-enantiomer alternatives uneconomical for the intended synthetic sequence.

Quantitative Differential Evidence for rac-1-tert-butyl 3-methyl (3R,5R)-5-hydroxypiperidine-1,3-dicarboxylate Against Closest Analogs


Boc Protection Enables 50-Fold Rate Enhancement in Enzymatic Resolution vs. Unprotected Piperidine Substrates

The N-Boc carbamate protection strategy, as present in the target compound, was shown to increase reaction rate by up to 50-fold compared to unprotected amino-piperidine substrates in ω-transaminase-catalyzed kinetic resolutions [1]. In a direct comparison, 1-N-Boc-3-aminopiperidine achieved 96% enantiomeric excess (ee) at 55% conversion, whereas the unprotected substrate gave only 86% ee under identical conditions [1]. This demonstrates that the Boc group not only provides orthogonal protection but also significantly enhances both the rate and enantioselectivity of enzymatic transformations relevant to downstream chiral intermediate preparation.

Chemoenzymatic Synthesis Protecting Group Strategy Kinetic Resolution

Bakers' Yeast Reduction of β-Ketopiperidinecarboxylates Yields cis-Hydroxy Esters with ≥80% Enantiomeric Enrichment – Validating the cis-(3R,5R) Scaffold

In the synthesis of β-hydroxypiperidinecarboxylates closely related to the target compound, reduction of piperidine keto esters 16–19 using fermenting bakers' yeast provided the corresponding hydroxy esters 20, 26, 32, and 37 exclusively as the cis-diastereoisomers with enantiomeric enrichment of ≥80% [1]. This stereochemical outcome directly mirrors the cis-(3R,5R) configuration of the target compound. By contrast, chemical reduction methods (e.g., NaBH₄) often produce cis/trans mixtures requiring chromatographic separation, reducing isolated yield. The biocatalytic route establishes a benchmark for stereochemical fidelity that purchasers of the pre-formed (3R,5R) intermediate can expect to bypass—avoiding the yield loss and purification burden associated with non-stereoselective reductions.

Biocatalysis Stereoselective Reduction Chiral Pool Synthesis

5-Hydroxy vs. 5-Oxo Analog: Functional Handle Enables Direct Derivatization Without Reductive Step

The target compound contains a free 5-hydroxyl group, distinguishing it from the 5-oxo analog 1-tert-butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate (CAS 1303974-96-0). In the disclosed CHK-1 inhibitor synthetic route (WO2010016005), the hydroxyl group serves as a direct handle for activation and coupling (e.g., via sulfonate ester formation or Mitsunobu reaction) without the need for a prior reduction step [1]. The 5-oxo analog would require an additional reduction step to generate the hydroxyl, adding one synthetic operation and associated yield loss. Literature precedent for the target compound's synthesis from 5-hydroxypiperidine-3-carboxylic acid methyl ester via Boc protection reports an isolated yield of 35% at 300 g scale . While direct comparative yield data for the oxo → hydroxy reduction in this specific system is not available, the general principle of step-count reduction in multi-step API syntheses is well-established in process chemistry, where each added step typically incurs 10–20% cumulative yield loss and additional purification burden.

Synthetic Intermediate Functional Group Interconversion Route Efficiency

Commercial Purity Benchmarking: 95–98% Across Major Suppliers with Documented QC Traceability

The target compound is commercially available from multiple reputable suppliers with consistent purity specifications. Sigma-Aldrich (Ambeed) lists purity as 95% ; Capotchem specifies 98% minimum purity with ≤0.5% moisture [1]; Aladdin Scientific reports 97% ; and ChemScene offers ≥98.0% purity . By contrast, the unprotected analog methyl 5-hydroxypiperidine-3-carboxylate (CAS 1095010-44-8) is typically offered at lower purity grades (often as the hydrochloride salt with variable purity) and lacks the Boc protection that stabilizes the secondary amine against oxidation and discoloration during storage. The consistent availability of 97–98% purity material with full analytical documentation (NMR, HPLC, GC per Bidepharm ) enables direct use in regulated synthesis without additional purification, a critical consideration for procurement in medicinal chemistry and early process development.

Quality Control Vendor Comparison Purity Specification

Verified Application Scenarios for rac-1-tert-butyl 3-methyl (3R,5R)-5-hydroxypiperidine-1,3-dicarboxylate Based on Quantitative Evidence


CHK-1 Inhibitor Development: Synthesis of Heterocyclylaminopyrazine Oncology Candidates

The compound's primary verified application is as a key intermediate in constructing CHK-1 inhibitors based on the 2-heterocyclylaminopyrazine scaffold, as disclosed in Pfizer patent WO2010016005 [1]. Its orthogonal protecting groups allow sequential elaboration: the methyl ester can be hydrolyzed or amidated at C3, the N-Boc deprotected under acidic conditions to reveal the piperidine NH for heterocycle coupling, and the 5-hydroxyl activated for nucleophilic displacement or cross-coupling—all without protecting group interference. The (3R,5R) configuration places the substituents in the required cis orientation for the final CHK-1 pharmacophore. This synthetic route is being exploited by multiple organizations, including Seagen Inc. (WO2021119236A1), for developing next-generation CHK-1 inhibitors as targeted cancer therapeutics [2].

Chiral Pool Intermediate for Aspartyl Protease Inhibitor Synthesis

The chemoenzymatic preparation paper by Knight et al. (1998) [3] and subsequent enzymatic resolution work (Tetrahedron: Asymmetry, 2003, 14, 1541-1545) [4] establish that 5-hydroxypiperidine-3-carboxylate derivatives with cis-stereochemistry serve as core templates for aspartyl protease inhibitors. The target compound, with its (3R,5R) configuration and three orthogonally addressable functional groups, can be elaborated into non-racemic building blocks for this therapeutic class. The bakers' yeast reduction methodology producing cis-hydroxy esters with ≥80% ee provides a validated pathway from the racemic intermediate to enantiomerically enriched material suitable for medicinal chemistry exploration.

Process Development and Scale-Up: Multi-Kilogram Boc Protection Chemistry

The documented synthesis at 300 g scale (ChemicalBook, citing WO2015/164508) demonstrates that the compound can be prepared under industrially relevant conditions. The procedure uses standard reagents (Boc₂O, triethylamine, methanol), ambient temperature overnight reaction, extractive workup with DCM/saturated NaHCO₃, and flash column chromatography purification, yielding 170 g (35%) of the title compound as a brown solid after silica gel chromatography (petroleum ether/ethyl acetate, 30:1 to 5:1 gradient). While the 35% yield indicates room for process optimization, the demonstrated scalability to hectogram quantities, the use of non-cryogenic conditions (0°C to room temperature), and the straightforward purification protocol make this intermediate viable for process research groups evaluating cost-effective routes to CHK-1 inhibitor clinical candidates.

Analytical Reference Standard and Impurity Profiling for Regulated Synthesis

With commercial purity specifications of 95–98% across multiple vendors [5] and documented analytical release testing (NMR, HPLC, GC per Bidepharm), the compound is suitable as an analytical reference standard for impurity profiling in downstream API synthesis. Its defined CAS registry number (1095010-47-1) and availability with certificates of analysis enable its use in establishing system suitability parameters, identifying process-related impurities, and supporting regulatory filings where the compound appears as a starting material or intermediate in the synthetic route of CHK-1 inhibitor drug substances.

Quote Request

Request a Quote for rac-1-tert-butyl 3-methyl (3R,5R)-5-hydroxypiperidine-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.